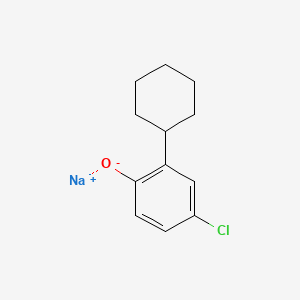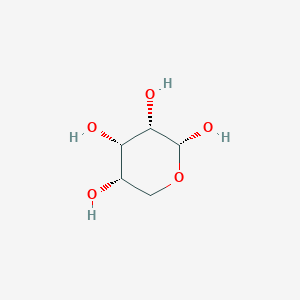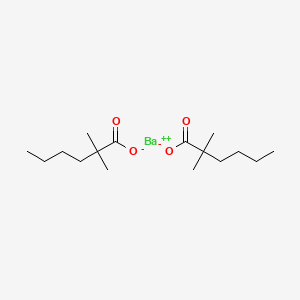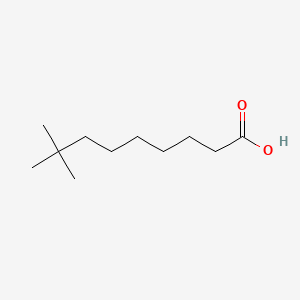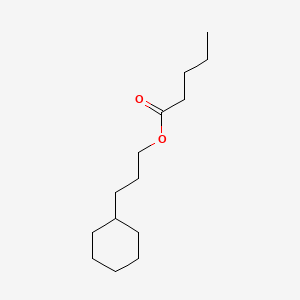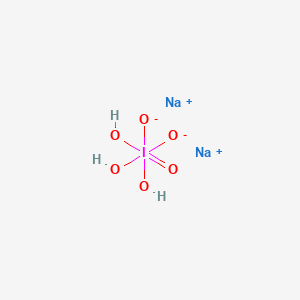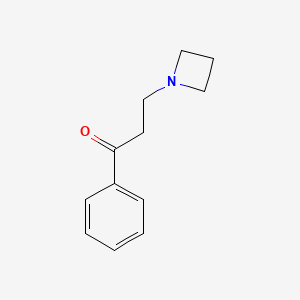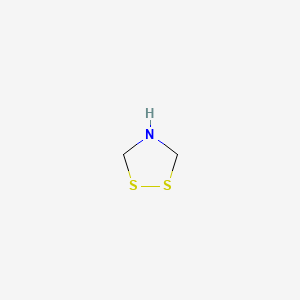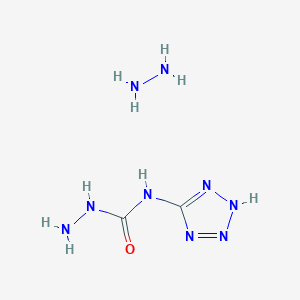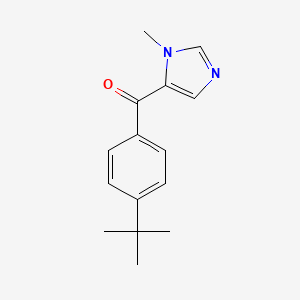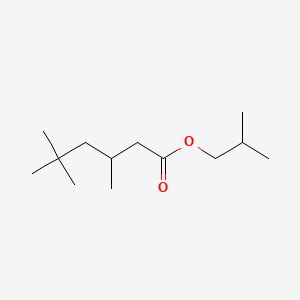
Isobutyl 3,5,5-trimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 3,5,5-trimethylhexanoate is an organic compound with the molecular formula C13H26O2. It is an ester derived from 3,5,5-trimethylhexanoic acid and isobutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl 3,5,5-trimethylhexanoate can be synthesized through the esterification reaction between 3,5,5-trimethylhexanoic acid and isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3,5,5-trimethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid and isobutanol.
Transesterification: A new ester and isobutanol.
Scientific Research Applications
Isobutyl 3,5,5-trimethylhexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of isobutyl 3,5,5-trimethylhexanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction releases 3,5,5-trimethylhexanoic acid and isobutanol, which can then participate in various biochemical pathways. The molecular targets and pathways involved in these reactions depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Isobutyl 3,5,5-trimethylhexanoate can be compared with other esters derived from 3,5,5-trimethylhexanoic acid, such as:
- Methyl 3,5,5-trimethylhexanoate
- Ethyl 3,5,5-trimethylhexanoate
- Propyl 3,5,5-trimethylhexanoate
These compounds share similar chemical properties but differ in their physical properties, such as boiling points and solubility, due to the varying alkyl groups. This compound is unique in its specific applications and reactivity profile .
Properties
CAS No. |
71436-96-9 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-methylpropyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C13H26O2/c1-10(2)9-15-12(14)7-11(3)8-13(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
FZZAUWKVCPGABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


